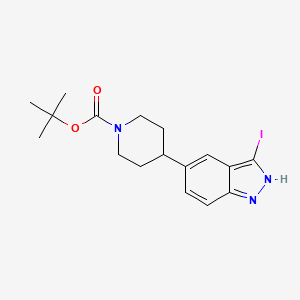

tert-butyl 4-(3-iodo-1H-indazol-5-yl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(3-iodo-2H-indazol-5-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22IN3O2/c1-17(2,3)23-16(22)21-8-6-11(7-9-21)12-4-5-14-13(10-12)15(18)20-19-14/h4-5,10-11H,6-9H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISCSPNMJQRWKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=C(NN=C3C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-iodo-1H-indazol-5-yl)piperidine-1-carboxylate typically involves multiple steps:

Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine derivatives and ortho-substituted aromatic compounds.

Piperidine Ring Formation: The piperidine ring can be constructed through a nucleophilic substitution reaction involving piperidine and a suitable leaving group.

Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate to form the desired tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-iodo-1H-indazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Oxidation and Reduction: The indazole ring can be subjected to oxidation or reduction reactions to modify its electronic properties.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Iodination: Iodine (I2) or N-iodosuccinimide (NIS) in the presence of a base.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

Substitution Products: Various substituted indazole derivatives depending on the nucleophile used.

Oxidation Products: Oxidized indazole derivatives with modified electronic properties.

Hydrolysis Products: The corresponding carboxylic acid derivative.

Scientific Research Applications

Tert-butyl 4-(3-iodo-1H-indazol-5-yl)piperidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents targeting various diseases such as cancer, inflammation, and infectious diseases.

Chemical Biology: Employed in the study of biological pathways and molecular interactions due to its ability to interact with specific biological targets.

Material Science: Utilized in the development of novel materials with unique electronic and optical properties.

Pharmaceutical Industry: Investigated for its potential use in drug development and formulation.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-iodo-1H-indazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The indazole moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The iodine atom and piperidine ring contribute to the compound’s binding affinity and specificity, enhancing its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Structural Modifications and Functional Groups

Key structural differences among analogs lie in the substituents on the indazole/piperidine rings and the choice of heterocycles.

- Iodo vs.

2.3. Analytical Data

- NMR Shifts :

- MS Data :

Key Differentiators

- Iodine Substitution : Unique to the target compound, iodine may enhance halogen bonding in drug-receptor interactions compared to smaller substituents (e.g., methoxy) .

- Synthetic Complexity : The iodinated indazole moiety likely requires specialized precursors, whereas nitro or methoxy groups are more accessible .

Biological Activity

Tert-butyl 4-(3-iodo-1H-indazol-5-yl)piperidine-1-carboxylate is a synthetic compound categorized under indazole derivatives, which are recognized for their diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Overview of the Compound

- Chemical Structure : The compound features a piperidine ring, an indazole moiety, and a tert-butyl ester group.

- CAS Number : 1383705-90-5

- Molecular Formula : C16H20N3O2I

- Molecular Weight : 393.25 g/mol

The biological activity of this compound primarily stems from its interaction with various molecular targets in biological systems. The indazole structure allows it to mimic natural substrates or inhibitors, potentially modulating biological pathways. Key aspects include:

- Target Interaction : The compound may interact with specific enzymes or receptors, influencing cellular signaling pathways.

- Binding Affinity : The presence of the iodine atom enhances the compound's binding affinity and specificity, which is crucial for its biological effects.

Biological Activities

Research has shown that indazole derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Some studies indicate that compounds with indazole structures can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.

- Anti-inflammatory Effects : Indazole derivatives have been explored for their potential to reduce inflammation through various mechanisms.

- Antimicrobial Properties : Certain indazole compounds have demonstrated effectiveness against bacterial and fungal strains.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Tert-butyl 4-(1H-indol-3-yl)-piperidine-1-carboxylate | Indole derivative | Anticancer activity |

| Tert-butyl 4-(5-bromo-1H-indazol-3-yl)-piperidine-1-carboxylate | Brominated indazole | Antimicrobial effects |

The presence of the iodine atom in the target compound may provide unique properties compared to its analogs, potentially enhancing its bioactivity and allowing for further functionalization.

Research Findings

Recent studies have highlighted the significance of indazole derivatives in medicinal chemistry. For instance:

Case Study 1: Anticancer Activity

A study evaluated several indazole derivatives for their potency against various cancer cell lines. Tert-butyl 4-(3-iodo-1H-indazol-5-yl)piperidine showed promising results with an IC50 value in the nanomolar range against specific cancer types, indicating substantial anticancer potential .

Case Study 2: Anti-inflammatory Mechanisms

Research demonstrated that certain indazole derivatives could inhibit pro-inflammatory cytokines in vitro. This suggests that tert-butyl 4-(3-iodo-1H-indazol-5-yl)piperidine could be further investigated for its anti-inflammatory properties .

Q & A

Q. What are the recommended synthetic routes for tert-butyl 4-(3-iodo-1H-indazol-5-yl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer : Synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling, to introduce the 3-iodo-indazolyl group to the piperidine scaffold. For example, describes a similar synthesis using tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate in a Pd(PPh₃)₄-catalyzed reaction under inert conditions . Optimization includes:

- Catalyst selection : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) for efficiency.

- Solvent systems : Use polar aprotic solvents (e.g., 1,4-dioxane/water mixtures) to enhance solubility and reaction rates.

- Temperature : Monitor reaction progress via TLC or HPLC at varying temperatures (e.g., 80–110°C).

- Purification : Employ column chromatography or recrystallization, guided by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for structural confirmation .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical splash goggles. Respiratory protection (e.g., NIOSH-certified P95 masks) is advised if dust or aerosols form .

- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks.

- Storage : Store in airtight containers under nitrogen or argon to prevent degradation .

- Emergency measures : Ensure access to eyewash stations and emergency showers. For spills, use inert absorbents (e.g., vermiculite) and avoid water jets .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer :

- Analytical techniques :

- NMR spectroscopy : Confirm the presence of the tert-butyl group (δ ~1.4 ppm in H NMR) and indazole protons (δ 7.5–8.5 ppm) .

- High-Resolution MS (HRMS) : Validate molecular weight (expected [M+H]⁺ ~473.1 g/mol for C₁₇H₂₁IN₃O₂).

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended).

- Stability testing : Monitor decomposition via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physical-chemical properties (e.g., solubility, stability) across different studies?

Methodological Answer :

- Systematic testing : Conduct solubility assays in DMSO, ethanol, and water under controlled pH and temperature. Compare results with computational predictions (e.g., logP via ChemAxon).

- Cross-validation : Use multiple techniques (e.g., differential scanning calorimetry for melting point, dynamic vapor sorption for hygroscopicity) .

- Data reconciliation : Publish detailed experimental conditions (e.g., solvent grade, humidity) to contextualize variability .

Q. What strategies are recommended for elucidating the metabolic pathways and degradation products of this compound in biological systems?

Methodological Answer :

- In vitro assays : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS.

- Radiolabeling : Synthesize a C-labeled analog to track biotransformation.

- Computational tools : Use software like Schrödinger’s ADMET Predictor to simulate Phase I/II metabolism .

- Degradation studies : Expose the compound to simulated gastric fluid (pH 2) and intestinal fluid (pH 6.8) to identify hydrolytic products .

Q. How can researchers design experiments to resolve contradictions in reported reactivity (e.g., iodination efficiency) during synthesis?

Methodological Answer :

- Design of Experiments (DoE) : Vary iodine sources (e.g., NIS vs. I₂), catalysts (e.g., CuI), and bases (e.g., K₂CO₃ vs. Cs₂CO₃) in a factorial design.

- Kinetic profiling : Use in situ IR spectroscopy to monitor reaction progress and identify rate-limiting steps.

- Mechanistic studies : Perform DFT calculations to compare activation energies of competing pathways .

Q. What methodologies are suitable for predicting and mitigating potential toxicity of this compound in preclinical studies?

Methodological Answer :

- In silico screening : Use tools like Derek Nexus to flag structural alerts (e.g., iodinated aromatics for thyroid toxicity).

- Ames test : Assess mutagenicity with Salmonella typhimurium strains TA98 and TA100 .

- Cytotoxicity assays : Screen against HEK293 or HepG2 cells using MTT assays to determine IC₅₀ values .

- In vivo profiling : Conduct acute toxicity studies in rodents (OECD Guideline 423) with histopathological analysis .

Q. How can computational modeling aid in optimizing the piperidine-indazole scaffold for target binding affinity?

Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate interactions with kinase targets (e.g., ALK or JAK2).

- SAR analysis : Synthesize analogs with varying substituents (e.g., bromo, methyl) on the indazole ring and correlate changes with IC₅₀ values .

- Free-energy perturbation (FEP) : Calculate binding energy differences between iodinated and non-iodinated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.